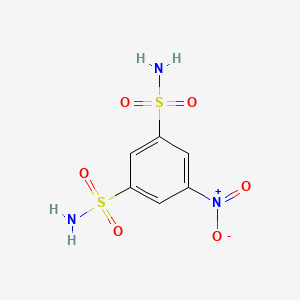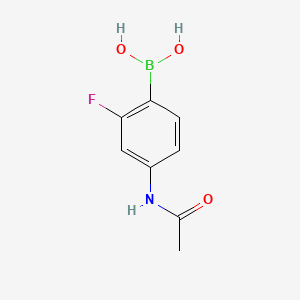
(4-Acetamido-2-fluorophenyl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Acetamido-2-fluorophenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a fluorinated aromatic ring with an acetamido substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid derivative in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be performed in aqueous or organic solvents.
Industrial Production Methods: While specific industrial production methods for (4-Acetamido-2-fluorophenyl)boronic acid are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, as well as implementing cost-effective and environmentally friendly processes.
Analyse Chemischer Reaktionen
Types of Reactions: (4-Acetamido-2-fluorophenyl)boronic acid can undergo various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds between the boronic acid and an aryl or vinyl halide.
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.
Substitution: The acetamido and fluorine substituents can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate, used for oxidation reactions.
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenols: Formed through oxidation of the boronic acid group.
Wissenschaftliche Forschungsanwendungen
(4-Acetamido-2-fluorophenyl)boronic acid has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of biologically active molecules, including potential drug candidates.
Materials Science: The compound can be used in the development of advanced materials, such as polymers and sensors.
Chemical Biology: It can serve as a probe for studying biological processes and interactions.
Wirkmechanismus
The mechanism of action of (4-Acetamido-2-fluorophenyl)boronic acid largely depends on its application. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product . In biological applications, the acetamido and fluorine substituents can interact with specific molecular targets, influencing biological pathways and processes .
Vergleich Mit ähnlichen Verbindungen
Phenylboronic Acid: A simpler boronic acid derivative without the acetamido and fluorine substituents.
4-Fluorophenylboronic Acid: Similar to (4-Acetamido-2-fluorophenyl)boronic acid but lacks the acetamido group.
2-Fluorophenylboronic Acid: Similar but with the fluorine substituent in a different position on the aromatic ring.
Uniqueness: this compound is unique due to the presence of both acetamido and fluorine substituents, which can enhance its reactivity and specificity in chemical and biological applications. These substituents can also influence the compound’s physical and chemical properties, making it a valuable tool in various research fields.
Eigenschaften
Molekularformel |
C8H9BFNO3 |
|---|---|
Molekulargewicht |
196.97 g/mol |
IUPAC-Name |
(4-acetamido-2-fluorophenyl)boronic acid |
InChI |
InChI=1S/C8H9BFNO3/c1-5(12)11-6-2-3-7(9(13)14)8(10)4-6/h2-4,13-14H,1H3,(H,11,12) |
InChI-Schlüssel |
GQCHVPOKJNRXEH-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=C(C=C(C=C1)NC(=O)C)F)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



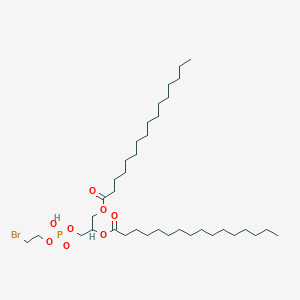
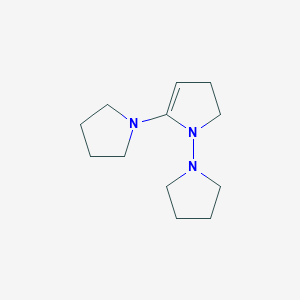
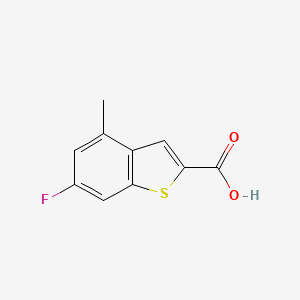
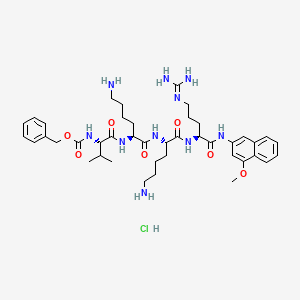

![methyl (1R,3S,4R,5R,7R,9S,11S,12S,13S)-5-(6-aminopurin-9-yl)-1,12-dihydroxy-4-methoxy-13-(2-methylpropanoyloxy)-2,6,10-trioxatricyclo[7.4.0.03,7]tridecane-11-carboxylate](/img/structure/B13412316.png)
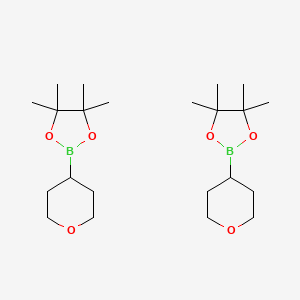
![2-(2',3'-Dihydrospiro[cyclopropane-1,1'-inden]-7'-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13412325.png)


![1-Chloro-3-[1-(4-chlorophenyl)ethyl]benzene](/img/structure/B13412345.png)

